molecular formula C14H11N3O2 B1452163 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 926282-77-1

3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1452163
M. Wt: 253.26 g/mol
InChI Key: UTKCVADZCBDXMX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been well-documented . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Antibacterial Properties

3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been explored for its antibacterial activities. Research conducted by Maqbool et al. (2014) demonstrated that some derivatives of this compound exhibit significant antibacterial properties, which indicates potential applications in developing new antibacterial agents (Maqbool et al., 2014).

Antiviral Activity

The compound has also been evaluated for its antiviral activities. Bernardino et al. (2007) synthesized derivatives of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and tested them against various viruses, including Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus. Some of these compounds demonstrated notable antiviral activity, which could be leveraged in antiviral drug development (Bernardino et al., 2007).

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis and structural analysis of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives. Bahgat et al. (2009) performed theoretical and experimental investigations on the structure and vibrational spectra of related compounds, providing insights into their chemical behavior and potential applications (Bahgat et al., 2009).

Novel Synthetic Approaches

There is ongoing research into developing new synthetic methods for creating derivatives of this compound. For instance, Shi et al. (2011) described an efficient one-pot synthesis method for pyrazolo[3,4-b]pyridinone derivatives, showcasing the evolving techniques in synthesizing these compounds (Shi et al., 2011).

Potential Anticancer Applications

Another exciting area of research is exploring the potential anticancer applications of derivatives of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Stepanenko et al. (2011) synthesized organometallic complexes containing derivatives of this compound, which were studied for their cytotoxicity and cell cycle effects in human cancer cells, indicating possible use in cancer therapy (Stepanenko et al., 2011).

Future Directions

The future directions for the study of “3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” and related compounds could involve further exploration of their synthesis methods , potential biological activities , and their applications in various fields .

properties

IUPAC Name

3-methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-8-12-10(14(18)19)7-11(15-13(12)17-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCVADZCBDXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Chebanov, YI Sakhno, SM Desenko… - Tetrahedron, 2007 - Elsevier
The reactions of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids and their synthetic precursors, pyruvic acid and aromatic aldehydes, were studied. Several different reaction …
Number of citations: 50 www.sciencedirect.com

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